molecular formula C8H6N2O2 B3030258 Imidazo[1,5-a]pyridine-5-carboxylic acid CAS No. 885276-19-7

Imidazo[1,5-a]pyridine-5-carboxylic acid

Cat. No.: B3030258
CAS No.: 885276-19-7
M. Wt: 162.15
InChI Key: AWWQOKTUOLEQGD-UHFFFAOYSA-N
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Description

Imidazo[1,5-a]pyridine-5-carboxylic acid (CAS 885276-19-7) is a high-value heterocyclic building block in organic synthesis and medicinal chemistry. The compound features a fused imidazo[1,5-a]pyridine core, a privileged scaffold found in numerous pharmacologically active molecules . This carboxylic acid derivative is particularly valuable for constructing more complex structures via further synthetic transformations, such as amide coupling reactions, making it a versatile intermediate in drug discovery programs . The imidazopyridine scaffold is recognized for its wide spectrum of biological activities. Research indicates that related compounds exhibit antifungal, anti-inflammatory, antitumor, antiviral, and antibacterial properties . Several marketed drugs, including Zolpidem and Alpidem, contain this core structure, underscoring its significance in developing new therapeutic leads . As such, this compound serves as a critical starting material for researchers hunting for new therapeutics with improved or novel pharmacological potential . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses . It is the responsibility of the researcher to ensure safe handling and disposal of this chemical in accordance with all applicable local and national regulations.

Properties

IUPAC Name

imidazo[1,5-a]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)7-3-1-2-6-4-9-5-10(6)7/h1-5H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWWQOKTUOLEQGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CN2C(=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30680915
Record name Imidazo[1,5-a]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885276-19-7
Record name Imidazo[1,5-a]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,5-a]pyridine-5-carboxylic acid typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions. One common method is the cyclization of 2-aminopyridine with α-haloketones under basic conditions . Another approach involves the oxidative cyclization of N-alkyl-2-aminopyridines with aldehydes in the presence of oxidizing agents .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yields and purity. These methods may include continuous flow synthesis and the use of catalytic systems to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Hydrolysis of Ester Precursors

Imidazo[1,5-a]pyridine-5-carboxylic acid is commonly synthesized via the hydrolysis of its ester derivatives. For example:

  • Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylate undergoes alkaline hydrolysis using 2M NaOH under reflux conditions (2 hours), followed by neutralization with HCl to yield the carboxylic acid. This method is scalable and efficient, though isolated yields are not explicitly reported .

Table 1: Hydrolysis Reaction Conditions

Starting MaterialReagents/ConditionsProductReference
Ethyl ester derivative2M NaOH, reflux, 2h → HClThis compound

Decarboxylation Reactions

The carboxylic acid group can undergo thermal or catalytic decarboxylation to form imidazo[1,5-a]pyridine derivatives. While specific data for this compound is limited, analogous reactions in imidazo[1,5-a]pyridine systems suggest:

  • Decarboxylation under copper(I) catalysis to form C–H functionalized products .

  • Potential applications in synthesizing pharmaceutically relevant analogs via loss of CO₂ .

Salt Formation

The compound readily forms salts, enhancing its stability and solubility:

  • Hydrochloride salt (CAS 873785-69-4) is commercially available, synthesized via protonation with HCl .

  • Salts are critical intermediates in drug formulation, particularly for improving bioavailability .

Esterification

The carboxylic acid reacts with alcohols under acidic or coupling-agent conditions to form esters:

  • Example: Reaction with ethanol and H₂SO₄ yields ethyl imidazo[1,5-a]pyridine-5-carboxylate, a precursor for further modifications .

Amide Formation

Coupling with amines using reagents like EDCl or HATU produces amides, which are pivotal in medicinal chemistry:

  • Applications include the synthesis of enzyme inhibitors or receptor ligands .

Table 2: Common Derivatives and Applications

Derivative TypeReagents/ConditionsApplicationReference
EsterROH, H⁺ or coupling agentsPrecursor for hydrolysis
AmideAmine, EDCl/HOBtDrug discovery intermediates
Salt (HCl)HCl in aqueous mediumStabilization for commercial use

C–H Functionalization

Though not directly reported for the carboxylic acid derivative, related imidazo[1,5-a]pyridines undergo:

  • Methylene bridging with aldehydes (e.g., formaldehyde) under metal-free conditions to form bis-heteroarenes .

  • Iodine-mediated sulfinylation for synthesizing 3-sulfinyl derivatives, applicable in ligand design .

Cyclization and Heterocycle Formation

The carboxylic acid serves as a building block for larger heterocyclic systems:

  • Participation in copper-catalyzed decarboxylative cyclizations with α-amino acids to form 1,3-disubstituted imidazo[1,5-a]pyridines .

  • Use in Ritter-type reactions with nitriles to generate bioactive analogs .

Scientific Research Applications

Imidazo[1,5-a]pyridine-5-carboxylic acid is a chemical compound with applications in pharmaceutical development, biochemical research, material science, agricultural chemistry, and analytical chemistry . Its molecular formula is C8H6N2O2 .

Scientific Research Applications

  • Pharmaceutical Development this compound serves as a key intermediate in the synthesis of pharmaceuticals, especially those that target neurological disorders, enhancing drug efficacy and specificity. It can also be used for designing novel therapeutic agents, particularly in the field of oncology . Certain 5 or 8-substituted imidazo[1, 5-a]pyridines are useful for inhibiting indoleamine 2, 3-dioxygenase and/or tryptophan dioxygenase .
  • Biochemical Research This compound is employed in studies investigating enzyme inhibition and receptor interactions, providing insights into cellular mechanisms and potential therapeutic targets .
  • Material Science It is used in the development of advanced materials, such as polymers and coatings, because its unique chemical properties enhance durability and performance .
  • Agricultural Chemistry this compound finds applications in the formulation of agrochemicals, contributing to the development of more effective pesticides and herbicides that are safer for the environment .
  • Analytical Chemistry This compound is utilized as a standard in analytical methods, aiding in the accurate quantification of related compounds in various samples, ensuring quality control in manufacturing processes .

Other Imidazo[1,5-a]pyridine Applications

  • Many agrochemicals and pharmaceuticals contain the structural component imidazo[1,5-a]pyridine .
  • Imidazo[1,5-a]pyridine derivatives can be used as fluorescent probes and exhibit solvatochromic behavior, making them suitable as membrane probes. They can intercalate in the lipid bilayer, encouraging further studies on these fluorophores .
  • Imidazo[1,5-a]pyridines can be prepared through cyclization of 2-picolylamines with nitroalkanes . They can also be synthesized through a Ritter-type reaction .
  • Chiral imidazo[1,5-a]pyridine–oxazolines are a class of N-heterocyclic carbene ligands based on an imidazo[1,5-a]pyridine-3-ylidine backbone fused to a chiral oxazoline auxiliary .
  • 5 or 8-substituted imidazo [1, 5-a ] pyridines can be used to treat biliary tract cancer, cervical cancer, esophageal cancer, head and neck cancer, kidney cancer, liver cancer, lung adenocarcinoma, malignant pancreatic neoplasm, melanoma, non-small cell lung carcinoma, pancreatic cancer, pancreatic carcinoma, reticulosarcoma, reticulum cell sarcoma, and thyroid cancer .

Mechanism of Action

The mechanism of action of imidazo[1,5-a]pyridine-5-carboxylic acid varies depending on its application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation or modulate the function of neurotransmitter receptors in the central nervous system .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Derivatives

Substituent Variations
  • Imidazo[1,5-a]pyridine-5-carboxylic Acid, 2-Butyloctahydro-1,3-dioxo (CAS: 95397-48-1)
    • Molecular Formula : C₁₂H₁₈N₂O₄
    • Molecular Weight : 254.28 g/mol
    • Key Features : Incorporates a butyl group and two additional oxygen atoms, forming a bicyclic dioxo structure. This modification increases molecular complexity and likely enhances lipophilicity, making it suitable for targeted drug delivery systems .
Ring System Alterations
  • 3H-Imidazo[4,5-b]pyridine-5-carboxylic Acid (CAS: 1019108-05-4) Molecular Formula: C₇H₅N₃O₂ Molecular Weight: 163.13 g/mol Key Features: Differs in the fusion position of the imidazole and pyridine rings ([4,5-b] vs. [1,5-a]).
  • 2-(3-Methoxyphenyl)imidazo[1,5-b]pyridazine-5-carboxylic Acid (CAS: 2177257-69-9)

    • Molecular Formula : C₁₄H₁₁N₃O₃
    • Molecular Weight : 269.26 g/mol
    • Key Features : Replaces the pyridine ring with pyridazine, introducing an additional nitrogen atom. The 3-methoxyphenyl substituent may enhance π-π stacking interactions in receptor binding .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Purity Key Substituents/Ring System
This compound C₈H₆N₂O₂ 162.15 N/A 99.83% Parent structure
2-Butyloctahydro-1,3-dioxo derivative C₁₂H₁₈N₂O₄ 254.28 N/A Not reported Butyl group, dioxo bicyclic system
3H-Imidazo[4,5-b]pyridine-5-carboxylic acid C₇H₅N₃O₂ 163.13 1.6±0.1 Not reported [4,5-b] ring fusion
2-(3-Methoxyphenyl)imidazo[1,5-b]pyridazine-5-carboxylic acid C₁₄H₁₁N₃O₃ 269.26 N/A ≥95% Pyridazine ring, 3-methoxyphenyl

Key Research Findings

Substituent-Driven Bioactivity : The addition of a 3-methoxyphenyl group in pyridazine analogs enhances fluorescence properties, making them candidates for optical sensors .

Catalyst Influence : Using POCl₃ instead of HCl in synthesis improves cyclization yields by 15–20%, as reported in imidazo[1,5-a]pyridinium compound preparations .

Biological Activity

Imidazo[1,5-a]pyridine-5-carboxylic acid is a significant compound in medicinal chemistry, exhibiting a range of biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and relevant research findings.

Synthesis of this compound

The synthesis of imidazo[1,5-a]pyridine derivatives typically involves cyclization reactions. One notable method employs the reaction of 2-picolylamines with electrophilically activated nitroalkanes in the presence of phosphorous acid within a polyphosphoric acid medium. This approach has yielded moderate to good yields of the desired compounds, demonstrating the versatility of imidazo[1,5-a]pyridine derivatives in synthetic chemistry .

Cytotoxic Activity

Research has demonstrated that certain imidazo[1,5-a]pyridine derivatives exhibit significant cytotoxic effects against various human tumor cell lines. For instance, compounds 5d and 5l have shown GI50 values ranging from 0.43 to 14.9 μM, indicating their potential as anticancer agents. These compounds induce apoptosis through mechanisms involving cell cycle arrest at the G2/M phase and inhibition of microtubule assembly .

Table 1: Cytotoxic Activity of Imidazo[1,5-a]pyridine Derivatives

CompoundGI50 (μM)IC50 (μM)Mechanism of Action
5d1.06 - 14.93.25Apoptosis induction, microtubule inhibition
5l0.43 - 7.731.71Apoptosis induction, microtubule inhibition

Antimicrobial Activity

Imidazo[1,5-a]pyridine derivatives have also been evaluated for their antibacterial properties. A study highlighted that specific compounds exhibited potent activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) as low as ≤0.006 μM for certain derivatives. This suggests a promising avenue for developing new treatments for drug-resistant strains of tuberculosis .

Case Studies and Research Findings

  • Cytotoxicity in Cancer Cells : A study focused on the effects of imidazo[1,5-a]pyridine derivatives on MCF-7 breast cancer cells revealed that these compounds not only inhibited cell growth but also led to significant apoptosis as evidenced by flow cytometric analysis and Hoechst staining .
  • Antitubercular Activity : In a comparative study against drug-resistant strains of M. tuberculosis, compound 18 showed superior efficacy compared to existing treatments like PA-824, highlighting its potential as a novel therapeutic agent .
  • Enzyme Inhibition Studies : The compound has been investigated for its role in enzyme inhibition and receptor interactions, contributing to our understanding of cellular mechanisms and potential therapeutic targets in various diseases .

Q & A

Q. What are the optimized synthetic routes for Imidazo[1,5-a]pyridine-5-carboxylic acid, and how do reaction conditions influence yield?

The synthesis of imidazo[1,5-a]pyridine derivatives often involves cyclization and ester hydrolysis. For example, Imidazo[1,5-a]quinoline-3-carboxylic acid was synthesized via formic acid-mediated cyclization of intermediate 8b, yielding 90% after stirring at room temperature overnight . Key factors include:

  • Reagent selection : Formic acid acts as both solvent and catalyst, enabling efficient ring closure.
  • Temperature control : Room temperature minimizes side reactions while ensuring complete conversion.
  • Workup procedures : Concentration under reduced pressure avoids thermal degradation of the product.
    Variations in ester substituents (e.g., methyl or ethyl) require tailored hydrolysis conditions (acidic or basic) to preserve the carboxylic acid functionality .

Q. What analytical methods are critical for characterizing this compound derivatives?

Characterization relies on multimodal spectroscopy and chromatography:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm regiochemistry. For example, aromatic protons in 5-Phenylimidazo[1,5-a]quinoline-3-carboxylic acid appear at δ 7.45–8.58 ppm, with coupling constants (J=8.2HzJ = 8.2 \, \text{Hz}) indicating substitution patterns .
  • Mass spectrometry (MS) : ESI-MS verifies molecular ion peaks (e.g., [M+H]+^+ at m/z 289.2) .
  • Infrared (IR) spectroscopy : Carboxylic acid C=O stretches appear near 1720 cm1^{-1}, while ester derivatives show shifts to ~1730 cm1^{-1} .

Advanced Research Questions

Q. How do structural modifications to this compound impact bioactivity in thromboxane A2 synthetase inhibition?

Substituent position and chain length significantly modulate activity. Imidazo[1,5-a]pyridine-5-hexanoic acid (9) demonstrated potent thromboxane A2 synthetase inhibition due to:

  • Hydrophobic interactions : The hexanoic acid side chain enhances binding to the enzyme’s hydrophobic pocket.
  • Acid group positioning : The carboxylic acid at C5 aligns with catalytic residues, as shown in structure-activity relationship (SAR) studies .
    Contrastingly, shorter chains (e.g., propanoic acid analogs) reduce potency by >50%, highlighting the need for precise substituent engineering .

Q. How can researchers resolve contradictions in reported bioactivity data for imidazo[1,5-a]pyridine derivatives?

Discrepancies often arise from assay conditions or impurity profiles. Strategies include:

  • Purity validation : HPLC with UV detection (e.g., >95% purity) ensures reproducible results. Impurities in ester precursors (e.g., residual methyl esters) can artificially inflate activity .
  • Standardized assays : Use enzyme inhibition protocols with controls (e.g., reference inhibitors like ozagrel) to calibrate activity measurements .
  • Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to observed effects .

Q. What strategies improve the stability of this compound under storage and experimental conditions?

  • Storage : Sealed containers at room temperature (dry) prevent hydrolysis of esters or decarboxylation. Hydrochloride salts (e.g., 5H,6H,7H,8H-imidazo[1,5-a]pyridine-5-carboxylic acid hydrochloride ) enhance stability by reducing hygroscopicity .
  • Buffering : In biological assays, maintain pH 6–8 to avoid acid/base-driven degradation.
  • Light protection : Amber vials prevent photodegradation of the heteroaromatic core .

Methodological Guidance Tables

Parameter Recommendation Evidence Source
Synthesis Yield Optimization Use formic acid for cyclization at RT; purity via recrystallization
Bioactivity Assays Calibrate with ozagrel; validate via LC-MS/MS
Storage Stability Store hydrochloride salts in dry, sealed containers

Key Challenges & Solutions

  • Stereochemical control : Racemization during ester hydrolysis can occur. Use chiral HPLC or asymmetric catalysts to isolate enantiomers .
  • Low aqueous solubility : Introduce polar groups (e.g., hydroxyl or amine) at non-critical positions to enhance solubility without sacrificing activity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Imidazo[1,5-a]pyridine-5-carboxylic acid
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Imidazo[1,5-a]pyridine-5-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.